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Compound of Interest

Compound Name: 4,4-Diethoxybutanenitrile

Cat. No.: B135761

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and
data interpretation involved in the structural elucidation of 4,4-diethoxybutanenitrile. The
document details the key spectroscopic data and experimental protocols necessary for its
unambiguous identification, catering to professionals in chemical research and pharmaceutical
development.

Compound Identification

e Compound Name: 4,4-Diethoxybutanenitrile

Synonyms: 3-Cyanopropionaldehyde diethyl acetal[1][2]

CAS Number: 18381-45-8[1][2]

Molecular Formula: CsH1sNO2[1][2]

Molecular Weight: 157.21 g/mol [1]
Structure:

Caption: 2D Structure of 4,4-Diethoxybutanenitrile.
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Summary of Physicochemical and Spectroscopic
Data

The following tables summarize the key data points essential for the identification and
characterization of 4,4-diethoxybutanenitrile.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula CsH1sNO:2 [1112]
Molecular Weight 157.21 g/mol [1]

IUPAC Name 4,4-diethoxybutanenitrile [1]

CAS Number 18381-45-8 [1112]
Appearance Colorless to pale yellow liquid [2]

Table 2: 1H NMR Spectroscopic Data (CDClsz, 90 MHz)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J, Assignment
(5, ppm)
Hz)
1.21 Triplet 6H 7.0 2 X O-CH2-CHs
1.95 Quartet 2H 6.7, 7.0 CH-CH2-CH2-CN
2.44 Triplet 2H 7.0 CH2-CH2-CN
3.55 Quartet 4H 7.0 2 X O-CH2-CHs
451 Triplet 1H 6.7 CH-(OEt)2

Table 3: 13C NMR Spectroscopic Data (CDCls, 22.63 MHz)
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Chemical Shift (6, ppm) Assighment
14.1 2 X O-CH2-CHs
15.2 CH2-CN

31.2 CH-CH2-CH:
61.3 2 X O-CH2-CHs
101.4 CH(OEt)2
119.2 CN

Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)

Wavenumber (cm—?) Intensity Assignment
2975, 2930, 2880 Strong C-H (sp?3) stretch
2250 Medium C=N (Nitrile) stretch
1445, 1375 Medium C-H bend

1125, 1060 Strong C-O (Acetal) stretch

Table 5: Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Proposed Fragment lon

157 1 [M]* (Molecular lon)

112 60 [M - OC2Hs]*

103 100 (Base Peak) [CH(OC2Hs)2]*

84 80 [M - CH(OCzHs)]* or other
fragmentation pathways

75 55 [HOC(OCzHs)]*

47 95 [C2Hs0]*
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Experimental Protocols

Detailed methodologies for the key analytical techniques used are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 90 MHz NMR Spectrometer for *H NMR and 22.63 MHz for 13C NMR.

Sample Preparation: Approximately 5-20 mg of 4,4-diethoxybutanenitrile was dissolved in
~0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard (0O ppm). The solution was filtered into a 5 mm NMR tube.

'H NMR Acquisition: The spectrum was acquired at room temperature. Key parameters
included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2
seconds.

13C NMR Acquisition: The spectrum was acquired using proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans and a longer
acquisition time were necessary due to the low natural abundance of the 13C isotope.

3.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A drop of the neat liquid sample of 4,4-diethoxybutanenitrile was
placed on the surface of a polished sodium chloride (NaCl) salt plate. A second NaCl plate
was placed on top to create a thin liquid film.

Acquisition: The prepared sample was placed in the spectrometer's sample holder. A
background spectrum of the empty salt plates was recorded first and automatically
subtracted from the sample spectrum. The spectrum was recorded in the mid-IR range
(typically 4000-600 cm~1).
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3.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
e Instrumentation: Mass spectrometer with an Electron lonization (EI) source.

o Sample Introduction: The volatile liquid sample was introduced into the ion source, where it
was vaporized under high vacuum.

« lonization: The gaseous molecules were bombarded with a high-energy electron beam
(typically 70 eV). This process caused the molecules to ionize, forming a molecular ion (M™),
and to fragment into smaller, characteristic charged species.

e Analysis: The resulting ions were accelerated and separated by the mass analyzer based on
their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Structure Elucidation Workflow and Data
Interpretation

The elucidation of the structure of 4,4-diethoxybutanenitrile is a logical process that
integrates data from multiple analytical techniques.
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Caption: Logical workflow for the structure elucidation of 4,4-Diethoxybutanenitrile.
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o Step 1: Molecular Formula and Degrees of Unsaturation: The molecular formula CsHisNO: is
the starting point. The degrees of unsaturation are calculated to be 2, suggesting the
presence of two double bonds, one triple bond, or rings.

e Step 2: Functional Group Identification (IR Spectroscopy): The IR spectrum confirms the
presence of a nitrile group (C=N) with a characteristic absorption at 2250 cm~1. The strong
absorptions at 1125 and 1060 cm~1 are indicative of C-O stretching, suggesting an ether or
acetal functionality. The absorptions around 2900 cm~* confirm the presence of sp?3
hybridized C-H bonds.

o Step 3: Molecular Weight and Fragmentation (Mass Spectrometry): The mass spectrum
shows a low-intensity molecular ion peak at m/z 157, confirming the molecular weight. The
fragmentation pattern is crucial. The base peak at m/z 103 corresponds to the stable
[CH(OC:z2Hs)2]* fragment, strongly indicating the presence of a diethyl acetal group. The peak
at m/z 112 represents the loss of an ethoxy radical (*OCzHs), further supporting the acetal
structure.

» Step 4: Carbon and Proton Skeleton (NMR Spectroscopy):

o 18C NMR: The spectrum shows six distinct carbon signals, indicating molecular symmetry.
The signal at 119.2 ppm is characteristic of a nitrile carbon. The peak at 101.4 ppm is
typical for an acetal carbon (a carbon bonded to two oxygen atoms). The signals at 61.3
and 14.1 ppm correspond to the -OCHz- and -CHs of the two equivalent ethoxy groups.
The remaining two signals at 31.2 and 15.2 ppm belong to the two methylene groups of
the butane chain.

o 'H NMR: The spectrum provides detailed connectivity information. The triplet at 1.21 ppm
(6H) and the quartet at 3.55 ppm (4H) are a classic signature of two equivalent ethoxy
groups. The triplet at 4.51 ppm (1H) corresponds to the acetal proton (-CH(OEt)z2). This
proton is coupled to the adjacent methylene group, which appears as a quartet at 1.95
ppm (2H). This quartet is further coupled to the other methylene group, which shows up as
a triplet at 2.44 ppm (2H). This coupling pattern (t-g-t) confirms the -CH-CH2-CH2-CN
chain.

o Step 5: Structure Confirmation: By integrating all the spectroscopic data, the structure is
unambiguously confirmed as 4,4-diethoxybutanenitrile. The degrees of unsaturation (2) are
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satisfied by the triple bond of the nitrile group (C=N).

Mass Spectrometry Fragmentation

[CeH1sNO2]*
m/z = 157

- «CH2CH2CN

[CeH12NO]*
m/z =112

[C5H1102]*

- *CH(OEY)2 m/z = 103

[CsHeN]* [C2Hs0]*
m/z = 84 m/z = 47

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 4,4-Diethoxybutanenitrile in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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